molecular formula C9H17NO B3045917 1-Oxa-8-azaspiro[4.6]undecane CAS No. 1160800-42-9

1-Oxa-8-azaspiro[4.6]undecane

Cat. No.: B3045917
CAS No.: 1160800-42-9
M. Wt: 155.24
InChI Key: LKODXJQTMSYTAY-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.6]undecane is a heterocyclic compound with the molecular formula C9H17NO. It features a spirocyclic structure, which includes a five-membered oxolane ring and a seven-membered azepane ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.6]undecane typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-8-azaspiro[4.6]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Oxa-8-azaspiro[4.6]undecane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: The compound is used in the study of biological systems and as a potential scaffold for drug development.

    Medicine: It has shown promise in the development of antituberculosis agents and other therapeutic compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. For instance, in the context of antituberculosis activity, it acts as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-8-azaspiro[4.6]undecane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This combination imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

1-oxa-9-azaspiro[4.6]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-9(4-2-8-11-9)5-7-10-6-1/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKODXJQTMSYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307541
Record name 1-Oxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160800-42-9
Record name 1-Oxa-8-azaspiro[4.6]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160800-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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